4-Chloro-3,5-dimethylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate
Beschreibung
4-CHLORO-3,5-DIMETHYLPHENYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline carboxylates This compound is characterized by the presence of a quinoline ring system substituted with chloro, methyl, and bromo groups
Eigenschaften
Molekularformel |
C24H17BrClNO2 |
|---|---|
Molekulargewicht |
466.8 g/mol |
IUPAC-Name |
(4-chloro-3,5-dimethylphenyl) 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H17BrClNO2/c1-14-11-18(12-15(2)23(14)26)29-24(28)20-13-22(16-7-9-17(25)10-8-16)27-21-6-4-3-5-19(20)21/h3-13H,1-2H3 |
InChI-Schlüssel |
BEESLVVTPIEVAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-3,5-DIMETHYLPHENYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chloro, methyl, and bromo substituents. Common reagents used in these reactions include halogenating agents like chlorine and bromine, as well as methylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to ensure cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
4-CHLORO-3,5-DIMETHYLPHENYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The chloro and bromo groups can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The quinoline ring can participate in addition reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., Cl2, Br2), oxidizing agents (e.g., KMnO4, H2O2), and reducing agents (e.g., NaBH4, LiAlH4). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
4-CHLORO-3,5-DIMETHYLPHENYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 4-CHLORO-3,5-DIMETHYLPHENYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. The quinoline ring system can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity. The presence of chloro, methyl, and bromo groups can influence the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-CHLORO-3,5-DIMETHYLPHENYL 2-(4-FLUOROPHENYL)-4-QUINOLINECARBOXYLATE
- 4-CHLORO-3,5-DIMETHYLPHENYL 2-(4-IODOPHENYL)-4-QUINOLINECARBOXYLATE
- 4-CHLORO-3,5-DIMETHYLPHENYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE
Uniqueness
The uniqueness of 4-CHLORO-3,5-DIMETHYLPHENYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The combination of chloro, methyl, and bromo groups on the quinoline ring can result in unique reactivity and interactions with molecular targets, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
